molecular formula C17H20N8 B12271033 N-ethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

N-ethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B12271033
M. Wt: 336.4 g/mol
InChI Key: WKIPVYMABUIERA-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridopyrimidine core, which is a fused heterocyclic system containing both pyridine and pyrimidine rings. This unique structure contributes to its significant biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified nitrogen atoms.

    Reduction: Dihydropyridopyrimidine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

N-ethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound primarily acts as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects .

Molecular Targets and Pathways

Comparison with Similar Compounds

N-ethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine can be compared with other pyridopyrimidine derivatives:

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for selective enzyme inhibition and potential therapeutic applications. Its combination of a pyridopyrimidine core with a piperazine ring and ethyl group provides distinct chemical and biological properties .

Properties

Molecular Formula

C17H20N8

Molecular Weight

336.4 g/mol

IUPAC Name

N-ethyl-2-(4-pyrido[3,4-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C17H20N8/c1-2-19-15-4-6-20-17(23-15)25-9-7-24(8-10-25)16-13-3-5-18-11-14(13)21-12-22-16/h3-6,11-12H,2,7-10H2,1H3,(H,19,20,23)

InChI Key

WKIPVYMABUIERA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3C=CN=C4

Origin of Product

United States

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